3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid
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Overview
Description
3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid is an organic compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of dichlorobenzoyl and amino groups in its structure makes it a versatile compound with significant potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is usually carried out in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields . The general procedure involves the following steps:
Preparation of 3,5-Dichlorobenzoyl Chloride: This is achieved by reacting 3,5-dichlorobenzonitrile with thionyl chloride.
Reaction with Amine: The 3,5-dichlorobenzoyl chloride is then reacted with an appropriate amine in the presence of a base to form the desired dichlorobenzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: It is explored for its potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antitumoral activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the additional amino and methylbutanoic acid groups.
2,4-Dichlorobenzamide: Similar structure but with chlorine atoms at different positions.
3,5-Dichlorobenzoic Acid: Lacks the amino group and has different chemical properties.
Uniqueness
3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid is unique due to the presence of both the dichlorobenzoyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(3,5-dichlorobenzoyl)amino]-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-6(12(17)18)7(2)15-11(16)8-3-9(13)5-10(14)4-8/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLURAFJPKLJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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